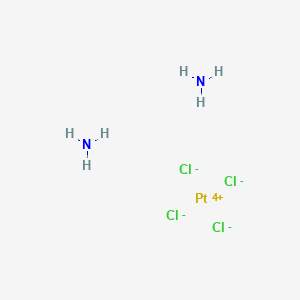
Tetraclorodiammineplatino(II)
Descripción general
Descripción
Diamminetetrachloroplatinum (II) (DACTP), also known as cisplatin, is a widely used chemotherapeutic agent used in the treatment of various forms of cancer. DACTP is a coordination compound of platinum, which is used in the form of a salt to bind to DNA and inhibit its replication. DACTP is one of the most effective anticancer agents in clinical use, and its use has expanded to include the treatment of a number of other diseases, including ovarian, bladder, and head and neck cancers.
Aplicaciones Científicas De Investigación
Entrega de fármacos mejorada
Tetraclorodiammineplatino(II): se ha utilizado en el desarrollo de sistemas de nanodelivery para la administración dirigida de fármacos. Las nanopartículas de óxido de hierro ultrapequeñas, de menos de 10 nm de tamaño, se han cargado con este compuesto, que actúa como profármaco de cisplatino (II). Estas nanopartículas han mostrado promesa en la mejora de la administración del fármaco a las células cancerosas, particularmente en modelos de cáncer de ovario. Se midió cuantitativamente la absorción celular y la posterior platinación del ADN mitocondrial y nuclear, revelando una incorporación significativa en el ADN dentro de las células .
Mecanismos de toxicidad celular
La investigación también se ha adentrado en los mecanismos de toxicidad celular de Tetraclorodiammineplatino(II) cuando se utiliza junto con la nanotecnología. El papel de la autofagia en presencia de nanopartículas cargadas con profármacos de Pt (IV) ha sido un punto focal. Esto es crucial para comprender cómo las células cancerosas responden al tratamiento y cómo pueden desarrollar resistencia o sensibilidad al fármaco .
Análisis cinético y mecanístico en plasma humano
El comportamiento de reducción de Tetraclorodiammineplatino(II) en plasma humano se ha estudiado para comprender sus propiedades cinéticas y mecanísticas. La interacción con el ácido ascórbico y los tioles dominantes en el plasma proporciona información sobre la estabilidad y la reactividad del fármaco antes de que entre en las células. Este conocimiento es esencial para predecir el comportamiento del fármaco en un entorno fisiológico y optimizar su eficacia terapéutica .
Actividad antitumoral
La actividad antitumoral de Tetraclorodiammineplatino(II) se ha comparado con otros complejos de platino. Se han realizado estudios en ratones con tumores sólidos y células leucémicas para evaluar la eficacia de este compuesto. Esta investigación contribuye al desarrollo de nuevas terapias contra el cáncer y la comprensión de cómo se pueden utilizar diferentes complejos de platino para tratar diversas formas de cáncer .
Mecanismo De Acción
Target of Action
Diamminetetrachloroplatinum, also known as azane;platinum(4+);tetrachloride, is a platinum-based anticancer prodrug . The primary targets of this compound are the DNA structures within the cell . It interacts with the DNA, causing damage and preventing the cell from dividing and proliferating .
Mode of Action
The compound enters the cell and undergoes reduction by dominant reductants in human plasma, such as ascorbic acid, glutathione, and cysteine . This reduction process follows an overall second-order kinetics, being first-order each in [Pt (IV)] and in the [reductant] . The reduced form of the compound then interacts with the DNA, forming adducts .
Biochemical Pathways
The compound affects the DNA replication and transcription pathways. By forming adducts with the DNA, it interferes with the normal functioning of these pathways, leading to cell death . The compound’s interaction with DNA also triggers the cell’s damage response mechanisms .
Pharmacokinetics
The pharmacokinetics of Diamminetetrachloroplatinum involves its absorption, distribution, metabolism, and excretion (ADME). The compound has a very short lifetime (less than a minute) in human plasma and can hardly enter into cells before reduction . This suggests that the compound’s bioavailability may be influenced by its rapid reduction in the plasma .
Result of Action
The result of the compound’s action is the induction of cell death, primarily through apoptosis . The formation of Pt-DNA adducts could be correlated with the time-dependent decrease in cell viability . The compound’s interaction with DNA triggers the cell’s damage response mechanisms, leading to cell cycle arrest and ultimately apoptosis .
Action Environment
The action of Diamminetetrachloroplatinum is influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of reduction of the compound . Moreover, the presence of various reductants in the plasma can influence the compound’s reduction and subsequent interaction with DNA .
Safety and Hazards
Direcciones Futuras
The development of new platinum anticancer drugs is of great interest to minimize the toxic effects of such drugs and also to broaden the spectrum of treatable cancers . Future research will likely focus on the development of new platinum drug candidates, such as sterically hindered complexes, monofunctional platinum drugs, complexes with biologically active ligands, trans-configured and polynuclear platinum complexes, platinum(IV) prodrugs, and platinum-based drug delivery systems .
Análisis Bioquímico
Biochemical Properties
Diamminetetrachloroplatinum plays a role in biochemical reactions, particularly in the reduction processes involving dominant reductants in human plasma, such as L-ascorbic acid (Asc), L-glutathione (GSH), L-cysteine (Cys), DL-homocysteine (Hcy), and a dipeptide Gly-Cys . The compound interacts with these biomolecules, and the nature of these interactions is characterized by overall second-order kinetics .
Cellular Effects
The effects of Diamminetetrachloroplatinum on various types of cells and cellular processes are significant. The compound influences cell function by interacting with nuclear DNA and mitochondrial DNA, affecting their platination . This interaction has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Diamminetetrachloroplatinum involves its reduction by Asc and other dominant thiols in human plasma . This process results in the slow release of cisplatin (II) from the cisplatin (IV)-loaded nanoparticles . The compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Diamminetetrachloroplatinum involves the reaction of platinum(IV) chloride with ammonia in the presence of water.", "Starting Materials": [ "Platinum(IV) chloride", "Ammonia", "Water" ], "Reaction": [ "Add platinum(IV) chloride to a round-bottom flask", "Add water to the flask and stir until the platinum(IV) chloride is dissolved", "Slowly add ammonia to the flask while stirring", "Heat the mixture to 60-70°C and continue stirring for 2 hours", "Cool the mixture to room temperature and filter off any solids", "Add excess ammonia to the filtrate to precipitate the Diamminetetrachloroplatinum", "Filter off the precipitate and wash with cold water", "Dry the Diamminetetrachloroplatinum under vacuum" ] } | |
| 16893-05-3 | |
Fórmula molecular |
Cl4H4N2Pt |
Peso molecular |
368.9 g/mol |
Nombre IUPAC |
azanide;tetrachloroplatinum(2+) |
InChI |
InChI=1S/4ClH.2H2N.Pt/h4*1H;2*1H2;/q;;;;2*-1;+6/p-4 |
Clave InChI |
RFNNCHFCDUQKFT-UHFFFAOYSA-J |
SMILES |
N.N.[Cl-].[Cl-].[Cl-].[Cl-].[Pt+4] |
SMILES canónico |
[NH2-].[NH2-].Cl[Pt+2](Cl)(Cl)Cl |
| 16949-90-9 16893-05-3 |
|
Pictogramas |
Corrosive; Acute Toxic; Irritant; Health Hazard |
Sinónimos |
cis-DTP diamminetetrachloroplatinum(II) diamminetetrachloroplatinum(II), (cis)-isomer diamminetetrachloroplatinum(II), (trans)-isomer tetrachlorodiammineplatinum(II) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Diamminetetrachloroplatinum interact with its target and what are the downstream effects?
A1: Diamminetetrachloroplatinum, specifically cis-Diamminetetrachloroplatinum(IV), acts as a prodrug for cis-Diamminedichloroplatinum(II), commonly known as cisplatin. [, ] This prodrug enters cells and undergoes reduction in the intracellular environment, converting to the active cisplatin form. [] Cisplatin primarily targets DNA, forming adducts predominantly at guanine bases. [] These adducts primarily consist of intrastrand cross-links, interfering with DNA replication and transcription. [] This disruption ultimately leads to cell cycle arrest and apoptosis, particularly impacting rapidly dividing cells like cancer cells. [, ]
Q2: What are the structural characteristics of Diamminetetrachloroplatinum?
A2: While the provided research focuses on cis-Diamminetetrachloroplatinum(IV), it's crucial to distinguish its isomer, trans-Diamminetetrachloroplatinum(IV). Both share the same molecular formula, PtCl4H6N2, and molecular weight of 372.9 g/mol. [] Spectroscopic analyses, including vibrational spectroscopy, provide valuable insights into the structural features and bonding characteristics of these isomers. []
Q3: How do the cis and trans isomers of Diamminetetrachloroplatinum(IV) differ in their biological activity?
A3: Research demonstrates significant differences in the biological activity of the cis and trans isomers. When compared at equal levels of platinum bound to DNA, the cis isomer exhibits significantly higher cytotoxicity and mutagenicity in Chinese hamster ovary cells. [] This difference stems from the ability of the cis isomer to form more persistent DNA interstrand and DNA-protein cross-links. [] These persistent lesions contribute to its antitumor activity, while the trans isomer shows lower persistence and consequently, reduced activity. []
Q4: What is the role of reduction in the activity of Diamminetetrachloroplatinum(IV)?
A4: The reduction of Diamminetetrachloroplatinum(IV) to Diamminedichloroplatinum(II) (cisplatin) is crucial for its antitumor activity. [, , ] Various biological reductants, including ascorbic acid, glutathione, cysteine, and homocysteine, can facilitate this conversion. [] Studies have shown that the rate of reduction varies depending on the specific reductant and the structure of the platinum(IV) complex. [, ] This reduction process, occurring intracellularly, liberates the active cisplatin, which can then interact with its DNA target. []
Q5: Are there any known resistance mechanisms to Diamminetetrachloroplatinum(IV) or its active form, cisplatin?
A5: Yes, resistance to platinum-based drugs, including Diamminetetrachloroplatinum(IV) and cisplatin, is a significant challenge in cancer treatment. Resistance mechanisms are multifaceted and can involve: * Decreased drug accumulation: Reduced cellular uptake or increased drug efflux can limit the drug's availability to reach its DNA target. * Increased detoxification: Elevated levels of glutathione and other intracellular thiols can inactivate cisplatin by forming platinum-thiol conjugates. * Enhanced DNA repair: Up-regulation of DNA repair pathways, particularly those involved in nucleotide excision repair, can remove cisplatin-DNA adducts.
Q6: What are the implications of drug-metabolizing enzyme interactions with Diamminetetrachloroplatinum(IV)?
A6: While Diamminetetrachloroplatinum(IV) itself doesn't appear to directly induce or inhibit drug-metabolizing enzymes, its active form, cisplatin, is known to be metabolized by various enzymes. Understanding these metabolic pathways is crucial, as they can influence cisplatin's pharmacokinetic profile, including its clearance and potential for drug-drug interactions.
Q7: Are there alternative compounds or approaches being explored that offer advantages over Diamminetetrachloroplatinum(IV)?
A7: Researchers are continually exploring alternatives to address limitations associated with Diamminetetrachloroplatinum(IV) and cisplatin, such as toxicity and resistance. These alternatives include: * Next-generation platinum compounds: Modifications to the platinum core structure aim to improve efficacy, reduce toxicity, and overcome resistance. * Combination therapies: Combining platinum-based drugs with other chemotherapeutic agents or targeted therapies shows promise in enhancing efficacy and combating resistance. * Nanoparticle-based delivery systems: Encapsulating Diamminetetrachloroplatinum(IV) in nanoparticles aims to improve drug delivery, target tumor sites more effectively, and reduce systemic toxicity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



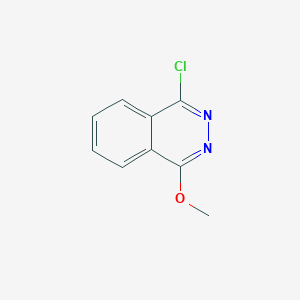

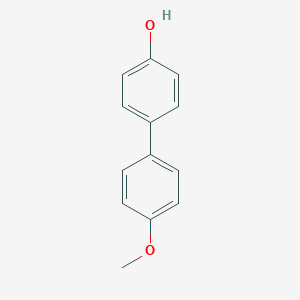
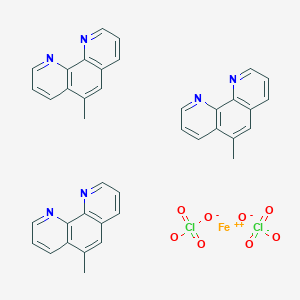

![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
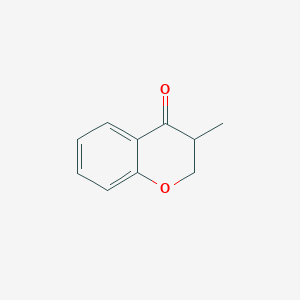
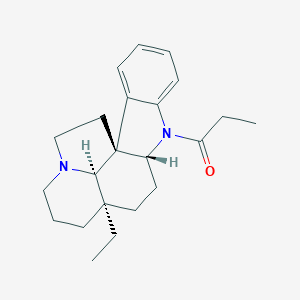
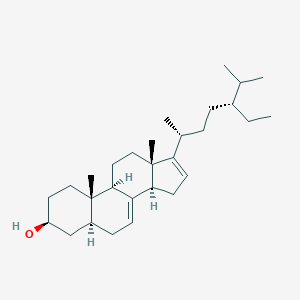

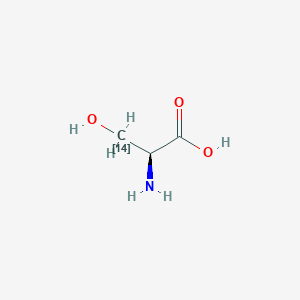
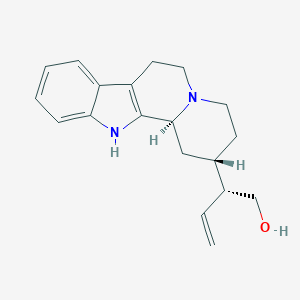
![3-Bromothieno[2,3-c]pyridine](/img/structure/B101063.png)
